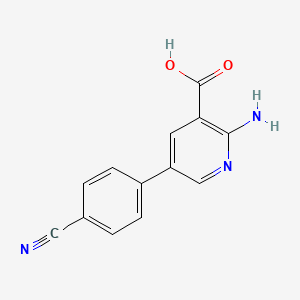
4-(2-Formylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Formylphenyl)picolinic acid, 95% (4-FPPA) is an organic compound that is widely used in scientific research due to its diverse applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 175.11 g/mol. 4-FPPA is an important intermediate in the synthesis of various pharmaceuticals and other compounds, and has been used in the development of new drugs. In addition, 4-FPPA has been used in the study of enzyme inhibition and protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
4-(2-Formylphenyl)picolinic acid, 95% has been used in a number of scientific research applications, including the development of new drugs and the study of enzyme inhibition and protein-protein interactions. 4-(2-Formylphenyl)picolinic acid, 95% has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory agents. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been used in the study of enzyme inhibition and protein-protein interactions, as it can act as an inhibitor of certain enzymes.
Wirkmechanismus
The mechanism of action of 4-(2-Formylphenyl)picolinic acid, 95% is not well understood. However, it is believed that 4-(2-Formylphenyl)picolinic acid, 95% acts as an inhibitor of certain enzymes, such as proteases and phosphatases. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been shown to interact with certain proteins, such as transcription factors and receptors, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylphenyl)picolinic acid, 95% are not well understood. However, it has been shown to interact with certain proteins, such as transcription factors and receptors, which may affect their activity. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been shown to inhibit certain enzymes, such as proteases and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments is that it is a relatively inexpensive compound and is widely available. In addition, 4-(2-Formylphenyl)picolinic acid, 95% is soluble in water, which makes it easy to use and work with. However, there are some limitations to using 4-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not very stable and can decompose if exposed to light or heat.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(2-Formylphenyl)picolinic acid, 95% in scientific research. For example, further research could be done to better understand the mechanism of action of 4-(2-Formylphenyl)picolinic acid, 95%, as well as its biochemical and physiological effects. In addition, 4-(2-Formylphenyl)picolinic acid, 95% could be used to develop new drugs and to study enzyme inhibition and protein-protein interactions. Finally, 4-(2-Formylphenyl)picolinic acid, 95% could be used to study the structure and function of proteins, as well as the regulation of gene expression.
Synthesemethoden
4-(2-Formylphenyl)picolinic acid, 95% can be synthesized from 4-formylphenol, which is a commercially available compound, and picolinic acid, which is a naturally occurring compound. The synthesis of 4-(2-Formylphenyl)picolinic acid, 95% involves the reaction of 4-formylphenol with picolinic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 100°C and yields 4-(2-Formylphenyl)picolinic acid, 95% in a purity of 95%.
Eigenschaften
IUPAC Name |
4-(2-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPVSYTVPMOGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Formylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














